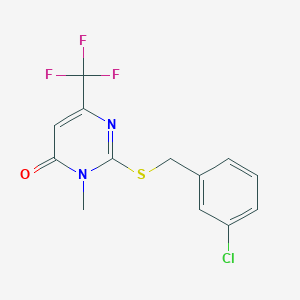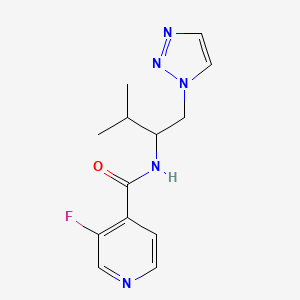![molecular formula C13H18N2 B3006232 [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287302-72-9](/img/structure/B3006232.png)
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as EBPH, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, studies have suggested that [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine may exert its therapeutic effects through the modulation of various signaling pathways, such as the PI3K/Akt pathway and the MAPK/ERK pathway. [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine may also interact with cellular components such as DNA and proteins, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have various biochemical and physiological effects. In cancer research, [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to induce apoptosis in tumor cells by activating caspase-3 and caspase-9. [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disease research, [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its relatively low toxicity compared to other therapeutic agents. Additionally, [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have a broad range of therapeutic effects, making it a versatile compound for research. However, one limitation of using [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine research. In cancer research, further studies could investigate the potential of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine as a combination therapy with other therapeutic agents. In neurodegenerative disease research, studies could focus on the potential of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine as a disease-modifying agent. Additionally, further studies could investigate the potential of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine as an antifungal and antibacterial agent, as well as its potential in other fields of research such as cardiovascular disease and diabetes.
合成法
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized through a multistep process involving the reaction of 2-ethylphenylhydrazine with bicyclo[1.1.1]pentan-1-one, followed by reduction with sodium borohydride. The resulting product is a white crystalline solid with a melting point of 138-139°C.
科学的研究の応用
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, studies have shown that [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential as an antifungal and antibacterial agent.
特性
IUPAC Name |
[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-10-5-3-4-6-11(10)12-7-13(8-12,9-12)15-14/h3-6,15H,2,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIOETUXJODGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


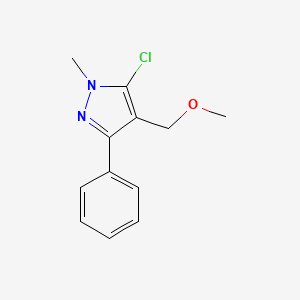
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)
![N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B3006156.png)
![N-(o-tolyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)
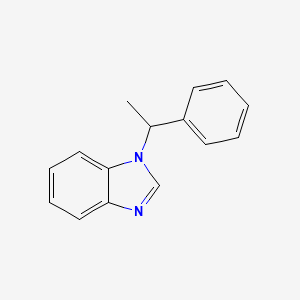

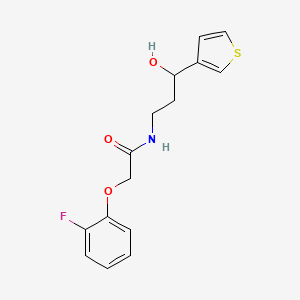
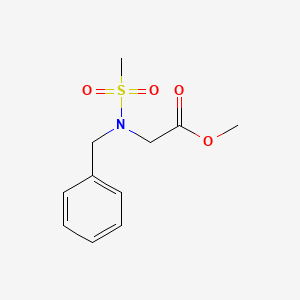
![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)
